Tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate
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Overview
Description
Tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate is a compound that belongs to the class of bicyclic structures. These structures are known for their unique three-dimensional shapes, which make them valuable in various fields of chemistry and biology. The compound is characterized by a tert-butyl group attached to a 2-oxabicyclo[2.1.1]hexane ring system, which includes an oxygen atom and a carboxylate group.
Preparation Methods
The synthesis of tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition reaction, which uses photochemistry to create new building blocks. This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules . Another approach involves iodocyclization reactions, which provide a practical route to 2-oxabicyclo[2.1.1]hexanes with multiple exit vectors .
Chemical Reactions Analysis
Tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic ring.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
Tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate can be compared with other similar compounds, such as:
tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: This compound has an aminomethyl group instead of an oxabicyclo structure.
tert-butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate: This compound features an amino group at a different position on the bicyclic ring.
tert-butyl 2-methylpiperazine-1-carboxylate: This compound has a piperazine ring instead of a bicyclic structure. The uniqueness of this compound lies in its oxabicyclo structure, which provides distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-9(2,3)13-8(11)10-4-7(5-10)6-12-10/h7H,4-6H2,1-3H3 |
InChI Key |
HYGDXZHXIAJKHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC(C1)CO2 |
Origin of Product |
United States |
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